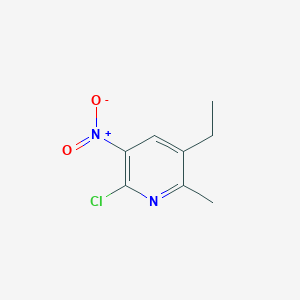

2-Chloro-5-ethyl-6-methyl-3-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine and its derivatives are cornerstone heterocyclic compounds in organic chemistry. sigmaaldrich.comresearchgate.net As a six-membered aromatic ring containing one nitrogen atom, the pyridine scaffold is a fundamental building block in numerous applications. sigmaaldrich.combldpharm.com Pyridine derivatives are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. sigmaaldrich.comresearchgate.net In medicinal chemistry, the pyridine nucleus is considered a "privileged" structure, appearing in many FDA-approved drugs due to its ability to interact with biological targets and improve the pharmacokinetic properties of molecules. nih.govnih.gov The versatility of pyridine chemistry allows for the synthesis of complex molecules with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govtcichemicals.com

Overview of Nitropyridine Chemistry: Structural Features and Research Relevance

Nitropyridines are pyridine derivatives that contain one or more nitro groups. nih.govevitachem.com The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, making it more susceptible to certain types of chemical reactions. nih.gov This structural feature enhances the reactivity of nitropyridines, particularly in nucleophilic substitution reactions. researchgate.net

From a synthetic standpoint, nitropyridines are highly valuable precursors for creating a diverse range of more complex molecules. nih.govnih.gov The nitro group itself can be chemically transformed into other functional groups, such as amines, which opens up further avenues for molecular elaboration. nih.gov Consequently, nitropyridines are of considerable interest to researchers as they serve as versatile intermediates in the development of new bioactive compounds, including potential pharmaceuticals and agrochemicals. nih.govevitachem.com

Positioning of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine within the Substituted Pyridine Class

This compound is a multi-substituted pyridine derivative. evitachem.com Its structure is characterized by a pyridine ring with four substituents: a chloro group at the 2-position, a nitro group at the 3-position, an ethyl group at the 5-position, and a methyl group at the 6-position. evitachem.com This specific arrangement of functional groups places it within the class of chlorinated nitropyridines. evitachem.com The presence of both a chloro and a nitro group, which are electron-withdrawing, alongside alkyl (ethyl and methyl) groups, which are electron-donating, creates a unique electronic environment within the molecule, influencing its reactivity. evitachem.com

This compound is recognized as a significant intermediate in organic synthesis, particularly for producing pharmaceuticals and agrochemicals. evitachem.com Its utility stems from the reactivity conferred by its functional groups. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of new molecular fragments. evitachem.com The nitro group can be reduced to an amine, providing a handle for further functionalization. evitachem.com

Interactive Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | evitachem.com |

| CAS Number | 139393-95-6 | evitachem.com |

| Molecular Formula | C₈H₉ClN₂O₂ | evitachem.com |

| Molecular Weight | 200.62 g/mol | evitachem.com |

| Canonical SMILES | CCC1=CC(=C(N=C1C)Cl)N+[O-] | evitachem.com |

| InChI Key | PEUPUTFQHLXILA-UHFFFAOYSA-N | evitachem.com |

Scope and Academic Focus of the Research Inquiry

The academic and industrial interest in this compound is primarily centered on its application as a versatile chemical building block. evitachem.com Research efforts are often directed towards its synthesis and its utilization in the preparation of more complex molecular architectures.

One of the key areas of investigation involves its chemical reactions. Due to its array of functional groups, the compound can participate in various transformations:

Nucleophilic Substitution: The chlorine at the 2-position is susceptible to being replaced by a variety of nucleophiles. evitachem.com

Reduction: The nitro group can be readily reduced to an amino group, which can then be used in subsequent synthetic steps. evitachem.com

Cross-Coupling Reactions: The compound can be engaged in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. evitachem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-ethyl-6-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-6-4-7(11(12)13)8(9)10-5(6)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUPUTFQHLXILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1C)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 2 Chloro 5 Ethyl 6 Methyl 3 Nitropyridine

Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, primarily involving reduction or facilitating substitution on the pyridine (B92270) ring.

One of the most common and synthetically useful reactions of aromatic nitro compounds is their reduction to the corresponding primary amine. This transformation can be achieved using various reducing agents. Common methods include:

Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation is often clean and efficient. Raney nickel may be preferred over Pd/C if preventing dehalogenation is a concern. commonorganicchemistry.com

Metals in Acid : Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for this reduction. masterorganicchemistry.com The use of tin(II) chloride (SnCl₂) offers a mild method for this conversion. guidechem.com

This reduction would convert 2-Chloro-5-ethyl-6-methyl-3-nitropyridine into 3-amino-2-chloro-5-ethyl-6-methylpyridine, a valuable synthetic intermediate.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description | Reference |

| H₂ / Pd/C | Catalytic hydrogenation; highly efficient but can also reduce other functional groups and cause dehalogenation. | masterorganicchemistry.comcommonorganicchemistry.com |

| H₂ / Raney Ni | Catalytic hydrogenation; often used when dehalogenation of aryl halides is to be avoided. | masterorganicchemistry.comcommonorganicchemistry.com |

| Fe / HCl or AcOH | Dissolving metal reduction; a classic and cost-effective method. | masterorganicchemistry.com |

| SnCl₂ / Alcohol | A mild reducing agent, useful in the presence of other reducible groups. | guidechem.com |

| Zn / AcOH or NH₄Cl | Dissolving metal reduction; provides a mild method for converting nitro groups to amines. | masterorganicchemistry.comcommonorganicchemistry.com |

Additionally, the nitro group strongly activates the pyridine ring towards a specific type of reaction known as Vicarious Nucleophilic Substitution (VNS) . In VNS, a carbanion bearing a leaving group attacks an electron-deficient aromatic ring at a hydrogen-bearing carbon atom that is typically ortho or para to a nitro group. organic-chemistry.orgacs.orgnih.gov This is followed by a base-induced β-elimination to afford a formally substituted product where a C-H bond has been functionalized. acs.orgnih.gov For this compound, the C-4 position is ortho to the nitro group and could potentially undergo VNS, although this would compete with the highly favorable SNAr reaction at the C-2 position. organic-chemistry.org

Potential for Other Nitro Group Transformations (e.g., redox reactions)

Beyond reduction to an amine, the nitro group on the pyridine ring can undergo other transformations. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic attack. nih.gov Under controlled reduction conditions, partial reduction can lead to intermediates like nitroso or hydroxylamine derivatives. For instance, the reduction of nitro compounds with reagents like zinc dust in aqueous ammonium (B1175870) chloride can yield hydroxylamines. wikipedia.org

The nitro group can also influence or participate in redox-mediated cyclization reactions. The electronic deficiency it imparts on the pyridine ring makes it a candidate for various nucleophilic-type ring transformations, where the ring is opened and re-closed to form different heterocyclic systems. nih.gov While specific examples for this compound are not documented, the general reactivity pattern of nitropyridines suggests that it could serve as a precursor for more complex heterocyclic structures through controlled redox chemistry. nih.govresearchgate.net

Cross-Coupling and Carbon-Carbon Bond Forming Reactions

The chlorine atom at the 2-position of this compound is a key site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon bonds, allowing for the introduction of various aryl, vinyl, or alkyl groups.

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for C-C bond formation. nih.govlibretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgtcichemicals.com

Halogenated pyridines, including 2-chloropyridines, are effective substrates in Suzuki-Miyaura couplings. nih.govresearchgate.net For this compound, the reaction would involve coupling at the C2 position, replacing the chlorine atom with the organic group from the boronic acid partner. The reaction is generally tolerant of a wide range of functional groups, although the presence of the nitro group might require careful optimization of reaction conditions to avoid side reactions. The general mechanism involves oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-heteroaromatics

| Catalyst | Ligand | Base | Solvent | Substrate Example |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 2,6-dichloropyridine |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | Dioxane | 3-chloropyridine |

This table shows representative conditions for Suzuki-Miyaura reactions with various chloro-heteroaromatic compounds, which are applicable by analogy. nih.govresearchgate.net

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed couplings can be employed to functionalize the C-Cl bond of this compound.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org It is catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Applying this to this compound would allow for the introduction of an alkynyl substituent at the 2-position. A similar substrate, 6-chloro-2-methyl-3-nitropyridine, has been used in a Sonogashira coupling with 3-ethynyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, demonstrating the feasibility of this transformation on the nitropyridine scaffold. chemicalbook.com The reaction was catalyzed by PdCl₂(PPh₃)₂ and P(t-Bu)₃. chemicalbook.com

Heck Reaction: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This would enable the introduction of a substituted vinyl group at the 2-position of the pyridine ring. The reaction typically shows high trans selectivity. organic-chemistry.org

These coupling reactions significantly expand the synthetic utility of this compound, allowing it to be used as a building block for a diverse range of more complex molecules.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-ethyl-6-methylpyridin-3-amine |

| 6-chloro-2-methyl-3-nitropyridine |

| 6-chloro-2-methyl-pyridin-3-amine |

| 3-ethynyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one |

| 2,6-dichloropyridine |

| 3-chloropyridine |

| 4,6-dichloropyrimidine |

| Palladium on carbon |

| Raney Nickel |

| Stannous chloride |

| Iron |

| Zinc |

| Hydrogen |

| Ethanol (B145695) |

| Ethyl acetate (B1210297) |

| Hydrochloric acid |

| Acetic acid |

| Ammonium chloride |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| SPhos |

| Tri-tert-butylphosphine |

| Potassium phosphate |

| Potassium fluoride |

| Sodium carbonate |

| Toluene |

| Dioxane |

| Dimethoxyethane |

Functional Group Interconversions of Alkyl Substituents (Ethyl and Methyl Groups)

The ethyl and methyl groups attached to the pyridine ring of this compound represent key sites for synthetic modification. Their transformation allows for the introduction of diverse functionalities, paving the way for the synthesis of a wide array of derivatives with potentially altered chemical and physical properties.

Oxidation or Halogenation of Alkyl Groups (e.g., methyl groups)

For the target molecule, the presence of the electron-withdrawing nitro and chloro groups would likely influence the regioselectivity of oxidation. The methyl group at the 6-position is adjacent to the nitrogen atom and flanked by two electron-withdrawing groups, potentially making it more susceptible to oxidation compared to the ethyl group at the 5-position. Strong oxidizing agents like potassium permanganate or chromic acid are typically employed for the oxidation of alkyl side chains on aromatic rings to carboxylic acids.

Halogenation: The halogenation of the alkyl side chains of this compound can be achieved through free-radical mechanisms, typically initiated by UV light or radical initiators in the presence of a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The benzylic-like positions of the alkyl groups (the carbon atom attached to the pyridine ring) are the most likely sites for radical formation and subsequent halogenation.

While direct experimental data for the halogenation of this compound is scarce, general principles of pyridine chemistry suggest that the methyl group at the 6-position and the methylene group of the ethyl substituent at the 5-position would be the primary targets for halogenation. The relative reactivity of these positions would be influenced by the stability of the resulting radical intermediates.

A novel approach for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates chemrxiv.orgnih.govnih.govchemrxiv.org. This method allows for halogenation under mild conditions and demonstrates high regioselectivity. While this specific methodology targets the pyridine ring itself, it highlights the potential for innovative strategies to achieve selective functionalization of complex pyridine derivatives.

The following table summarizes typical conditions for the side-chain halogenation of substituted pyridines, which could be adapted for this compound.

| Halogenating Agent | Initiator/Catalyst | Solvent | Typical Substrate | Product | Reference |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Alkylpyridine | Bromoalkylpyridine | N/A |

| N-Chlorosuccinimide (NCS) | UV light | CCl₄ | Alkylpyridine | Chloroalkylpyridine | N/A |

| SO₂Cl₂ | AIBN | Benzene (B151609) | Alkylpyridine | Chloroalkylpyridine | N/A |

Interactive Data Table: Halogenation of Substituted Pyridines (This table is based on general procedures for side-chain halogenation of alkylpyridines and does not represent specific experimental results for this compound.)

| Halogenating Agent | Initiator/Catalyst | Solvent | Typical Substrate | Product |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride | Alkylpyridine | Bromoalkylpyridine |

| N-Chlorosuccinimide (NCS) | UV light | Carbon Tetrachloride | Alkylpyridine | Chloroalkylpyridine |

| Sulfuryl Chloride (SO₂Cl₂) | AIBN | Benzene | Alkylpyridine | Chloroalkylpyridine |

Transformations for Further Functionalization of the Pyridine Ring

The introduction of a halogen atom onto one of the alkyl side chains of this compound opens up a plethora of possibilities for further functionalization. The resulting haloalkylpyridine can serve as a versatile intermediate for nucleophilic substitution reactions. For instance, reaction with various nucleophiles such as cyanides, azides, alkoxides, or amines can lead to the introduction of nitrile, azido, ether, or amino functionalities, respectively.

These newly introduced functional groups can then be subjected to further chemical transformations. For example, a nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. An azido group can be reduced to an amine or participate in click chemistry reactions. These subsequent transformations significantly expand the synthetic utility of the initial halogenation step, allowing for the construction of a diverse library of this compound derivatives.

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling the outcomes of its transformations. This includes unraveling the factors that govern regioselectivity and stereoselectivity, as well as identifying the key intermediates and transition states involved in the reaction pathways.

Understanding Regioselectivity and Stereoselectivity in Transformations

Regioselectivity: In the context of the functionalization of the alkyl substituents of this compound, regioselectivity refers to the preferential reaction at one alkyl group over the other, or at a specific position within an alkyl group.

In oxidation reactions, the regioselectivity is influenced by both steric and electronic factors. The methyl group at the 6-position is sterically less hindered than the ethyl group at the 5-position. Electronically, the proximity of the methyl group to the ring nitrogen and the nitro group could either activate or deactivate it towards oxidation depending on the specific mechanism. Computational studies on related systems could provide valuable insights into the relative activation barriers for oxidation at the different alkyl positions.

In free-radical halogenation, the regioselectivity is primarily determined by the relative stability of the radical intermediates. The formation of a radical at the benzylic-like position of the ethyl group would lead to a secondary radical, which is generally more stable than the primary radical that would be formed at the methyl group. However, the electronic effects of the substituents on the pyridine ring can significantly influence this stability.

Stereoselectivity: For reactions involving the ethyl group, the formation of a new chiral center is possible if the transformation occurs at the methylene carbon. For instance, if a halogenation reaction is followed by a nucleophilic substitution, and the incoming nucleophile is chiral or the reaction is performed under chiral catalysis, stereoselective formation of one enantiomer over the other could be achieved. However, achieving high levels of stereoselectivity in such transformations often requires carefully designed chiral reagents or catalysts.

Role of Intermediates and Transition States

The elucidation of reaction mechanisms often involves the identification and characterization of transient species such as intermediates and transition states.

Intermediates: In free-radical halogenation, the key intermediates are the alkyl radicals formed upon hydrogen abstraction from the methyl or ethyl side chains. The stability of these radicals, which is influenced by resonance and inductive effects from the substituted pyridine ring, dictates the regioselectivity of the reaction.

In certain nucleophilic aromatic substitution reactions on the pyridine ring, Meisenheimer-type adducts can be formed as intermediates acs.org. While not directly related to the functionalization of the alkyl groups, the stability of such intermediates can provide information about the electronic nature of the pyridine ring in the target molecule.

Transition States: The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and selectivity of a reaction. Computational chemistry plays a crucial role in modeling the structures and energies of transition states. For instance, in the halogenation of pyridines via Zincke imine intermediates, computational studies have been used to analyze the transition structures for the selectivity-determining chlorination and bromination steps chemrxiv.orgnih.gov. These studies can help rationalize the observed regioselectivity and guide the development of more selective reactions.

For the side-chain reactions of this compound, computational modeling of the transition states for hydrogen abstraction (in radical halogenation) or for the attack of an oxidizing agent would be invaluable for predicting the most favorable reaction pathway and, consequently, the major product.

2 Chloro 5 Ethyl 6 Methyl 3 Nitropyridine As a Synthetic Building Block in Advanced Organic Synthesis

Intermediate in the Synthesis of Specialized Chemical Entities

The reactivity of 2-chloro-5-ethyl-6-methyl-3-nitropyridine makes it a valuable intermediate for producing a variety of specialized chemicals, from agrochemicals to fine and industrial chemicals, and for modifying complex molecular scaffolds.

Nitropyridine derivatives are important intermediates in the synthesis of agrochemicals. For example, 2-chloro-5-nitropyridine (B43025) has been used as a starting material for a series of insecticides. The synthetic strategy involves the nucleophilic substitution of the chlorine atom with hydroxyl compounds.

Furthermore, 2-chloro-5-methylpyridine (B98176) is an intermediate in the synthesis of certain herbicides, such as those from the 4-(5-halomethyl-2-pyridyloxy)-phenoxy class. The synthesis of novel phenylaminoacetates and propionates with herbicidal activity has been reported starting from 2-chloro-3(or 5)-nitropyridines. The synthesis involves the substitution of the chlorine with 4-aminophenol, followed by further derivatization. Given the structural similarities, this compound is a potential building block for developing new agrochemical candidates.

The general synthetic utility is summarized in the following table:

| Agrochemical Class | Precursor | Key Reaction Step |

| Insecticides | 2-Chloro-5-nitropyridine | Nucleophilic substitution of chlorine |

| Herbicides | 2-Chloro-5-methylpyridine | Intermediate for further elaboration |

| Herbicidal Phenylaminoacetates | 2-Chloro-3(or 5)-nitropyridines | Substitution with 4-aminophenol |

The versatility of this compound extends to the synthesis of various industrial and fine chemicals. Its utility is largely derived from the reactivity of the chloro and nitro groups. For instance, 2-chloro-6-methyl-5-nitropyridine is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

The preparation of 2-chloro-5-nitropyridine itself is a topic of industrial importance, with various methods developed to improve yield and safety, avoiding nitration reactions where possible. This underscores the value of chloronitropyridines as intermediates. The presence of the additional ethyl and methyl groups in this compound allows for the synthesis of more complex and potentially more specific fine chemicals.

Nitropyridines are frequently employed in the synthesis of molecules with biologically relevant scaffolds. For example, 2-chloro-5-methyl-3-nitropyridine (B188117) has been used in the synthesis of Janus kinase 2 (JAK2) inhibitors. The synthesis involved the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom with secondary amines and subsequent amide coupling.

In another example, 2,6-dichloro-3-nitropyridine (B41883) was used to synthesize inhibitors of glycogen (B147801) synthase kinase-3 (GSK3). The synthesis involved sequential substitution of both chlorine atoms, reduction of the nitro group, and further elaboration to build a complex heterocyclic system. The reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine, followed by nitro group reduction, has been used to create a lead compound for further modification. These examples demonstrate how the reactive sites on the chloronitropyridine ring can be used to build upon or modify existing biologically relevant structures. The specific substitution pattern of this compound offers a unique starting point for creating novel and diverse chemical entities for various research applications.

Contributions to Multi-Step Synthetic Strategies

The utility of this compound extends beyond its function as a simple intermediate. Its inherent reactivity and multiple functionalization points allow for its integration into sophisticated multi-step synthetic strategies that prioritize efficiency, atom economy, and molecular complexity.

The presence of the electron-withdrawing nitro group and the labile chloro substituent at positions that favor nucleophilic aromatic substitution (SNAr) is central to its utility. For instance, a sequential one-pot, multi-component reaction could be envisioned where the chloro group is first displaced by a suitable nucleophile, followed by a subsequent transformation involving the nitro group or the methyl substituent.

A plausible one-pot strategy could involve the sequential functionalization of the pyridine (B92270) ring. The initial step would be a nucleophilic aromatic substitution at the C2 position, followed by reduction of the nitro group at C3 to an amino group, which could then participate in an intramolecular cyclization or an intermolecular condensation reaction. This approach is exemplified in the synthesis of various fused heterocyclic systems starting from related 2-chloronitropyridines. For example, the synthesis of potent Janus kinase 2 (JAK2) inhibitors has been achieved using 2-chloro-5-methyl-3-nitropyridine through a multi-step sequence that could potentially be streamlined into a one-pot process. nih.gov In a similar vein, a patent describes a one-pot method for producing 2-hydroxy-5-nitropyridine (B147068), a precursor to the corresponding 2-chloro derivative, highlighting the feasibility of such efficient syntheses in this class of compounds. google.com

Table 1: Hypothetical One-Pot Synthesis Involving this compound

| Step | Reactant(s) | Reagents & Conditions | Intermediate/Product | Hypothetical Yield |

|---|---|---|---|---|

| 1 | This compound, Benzylamine | K2CO3, DMF, 80 °C | N-benzyl-5-ethyl-6-methyl-3-nitro-pyridin-2-amine | 90% |

| 2 | In situ | Fe, NH4Cl, EtOH/H2O, reflux | N2-benzyl-5-ethyl-6-methyl-pyridine-2,3-diamine | 85% |

This table presents a hypothetical reaction sequence based on known transformations of similar compounds.

The distinct reactivity of the different substituents on the this compound ring allows for its strategic use in both convergent and divergent synthetic approaches, which are powerful strategies for building libraries of related molecules or for the efficient total synthesis of complex targets.

Convergent Synthesis:

Divergent Synthesis:

A divergent synthesis strategy utilizes a common intermediate to generate a library of structurally related compounds. This compound is an ideal starting point for such an approach. The sequential and selective manipulation of its functional groups can lead to a wide array of derivatives.

For instance, the chloro group can be substituted with a variety of nucleophiles (O, N, S-based) to introduce diverse side chains. Subsequently, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form new heterocyclic rings. Furthermore, the methyl group could potentially be functionalized through oxidation or condensation reactions. This strategy allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery. The use of 2-chloro-5-nitropyridine in the synthesis of a new series of insecticides demonstrates the potential for divergent synthesis from a common chloronitropyridine core. nih.gov

Table 2: Exemplary Divergent Synthesis Scheme from this compound

| Pathway | Reaction 1 (C2-Substitution) | Reaction 2 (C3-Nitro Reduction) | Reaction 3 (Amine Functionalization) | Final Product Class |

|---|---|---|---|---|

| A | R1-OH, NaH | Fe, AcOH | R2-COCl, Pyridine | 2-Alkoxy-3-acylaminopyridines |

| B | R1R2-NH, DIPEA | SnCl2, HCl | R3-CHO, NaBH(OAc)3 | 2,3-Diaminopyridine (B105623) Derivatives |

| C | R1-SH, K2CO3 | H2, Pd/C | CS2, then alkylation | 2-Thio-3-aminopyridine Derivatives |

This table illustrates potential divergent pathways based on the known reactivity of chloronitropyridines.

Theoretical and Computational Chemistry of 2 Chloro 5 Ethyl 6 Methyl 3 Nitropyridine

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. For complex organic molecules like 2-chloro-5-ethyl-6-methyl-3-nitropyridine, these methods can elucidate electronic structure, molecular geometry, and conformational possibilities, which are crucial for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyridine (B92270) derivatives, DFT calculations can reveal the distribution of electron density, the energies of molecular orbitals, and other electronic properties that govern reactivity.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, helps in understanding charge delocalization and hyperconjugative interactions. In a similar compound, 2-amino-5-chloro-3-nitropyridine (B1267368), NBO analysis has demonstrated intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group and the pyridine ring. researchgate.net This charge transfer contributes to the molecule's stability and influences its reactivity. A similar pattern of charge distribution and intramolecular interactions is anticipated for this compound.

Table 1: Calculated Electronic Properties for a Structurally Similar Compound (2-amino-5-chloro-3-nitropyridine)

| Parameter | Value | Reference |

| Dipole Moment (μ) | 3.0173 Debye | researchgate.net |

| Polarizability (α) | 1.6017 × 10⁻²³ esu | researchgate.net |

| Hyperpolarizability (β) | 5.08173 × 10⁻³⁰ esu | researchgate.net |

Note: These values are for 2-amino-5-chloro-3-nitropyridine and serve as an illustrative example of the data obtained from DFT calculations.

Computational methods can predict the most stable three-dimensional arrangement of atoms in a molecule. evitachem.com For this compound, the pyridine ring is expected to be largely planar. However, the substituents—chloro, ethyl, methyl, and nitro groups—will adopt specific orientations to minimize steric hindrance. The ethyl group, in particular, can exist in different conformations due to rotation around the carbon-carbon single bond.

X-ray crystallography data for the closely related compound 2-chloro-5-methyl-3-nitropyridine (B188117) reveals that the molecule crystallizes with two independent molecules in the asymmetric unit, indicating slight conformational differences in the solid state. nih.govresearchgate.net The bond lengths and angles are within normal ranges for substituted pyridines. researchgate.net It is expected that the geometry of this compound would be very similar, with the ethyl group introducing additional conformational flexibility.

Reactivity and Selectivity Predictions

Computational chemistry is instrumental in predicting how and where a molecule will react. By analyzing the electronic structure, one can identify the most likely sites for electrophilic and nucleophilic attack and model the energetic feasibility of different reaction pathways.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For pyridine derivatives, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for reaction. In studies of similar compounds like 2-amino-5-chloro-3-nitropyridine, the HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions, particularly the pyridine ring and the nitro group. researchgate.net For this compound, the chloro substituent at the 2-position makes this site susceptible to nucleophilic attack, as chlorine can act as a leaving group. evitachem.com The electron-withdrawing nitro group at the 3-position further activates the ring towards nucleophilic substitution. evitachem.com

Table 2: Calculated HOMO-LUMO Energies for a Structurally Similar Compound (2-amino-5-chloro-3-nitropyridine)

| Orbital | Energy (eV) | Reference |

| HOMO | - | researchgate.net |

| LUMO | - | researchgate.net |

| Energy Gap (ΔE) | - | researchgate.net |

Note: Specific energy values from the reference are not provided in the abstract. The table illustrates the type of data generated.

Computational modeling can be used to map out the entire course of a chemical reaction, from reactants to products, including the transition states that connect them. By calculating the energy at each point along the reaction pathway, an energy profile can be constructed, and the activation energy (energy barrier) for the reaction can be determined.

For this compound, a key reaction is nucleophilic aromatic substitution at the 2-position, where the chlorine atom is replaced by a nucleophile. evitachem.com Computational modeling of this process would involve calculating the energy of the initial molecule and the nucleophile, the energy of the Meisenheimer complex (the intermediate formed during the reaction), the energy of the transition state leading to this intermediate, and the energy of the final product. Such calculations would provide a quantitative measure of the reaction's feasibility and rate. While specific studies on this molecule are not available, kinetic modeling of the synthesis of related compounds like 2-methyl-5-ethyl pyridine has been successfully performed, demonstrating the utility of these methods. rsc.org

Intermolecular Interactions and Solid-State Studies (Theoretical Aspects)

Theoretical methods can also be used to study how molecules interact with each other in the solid state. These interactions determine the crystal packing and physical properties of the material.

For the related compound 2-chloro-5-methyl-3-nitropyridine, X-ray diffraction studies have shown that intermolecular C-H···O hydrogen bonds are important for stabilizing the crystal structure. nih.govresearchgate.net In these interactions, a hydrogen atom from a methyl group or the pyridine ring of one molecule interacts with an oxygen atom of the nitro group of a neighboring molecule. researchgate.net It is highly probable that similar intermolecular forces, including C-H···O and potentially C-H···N hydrogen bonds, as well as van der Waals forces, dictate the crystal packing of this compound. Computational studies can be used to calculate the energies of these interactions and to predict the most stable crystal packing arrangement.

Table 3: Crystal Data for a Structurally Similar Compound (2-Chloro-5-methyl-3-nitropyridine)

| Parameter | Value | Reference |

| Molecular Formula | C₆H₅ClN₂O₂ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | researchgate.net |

| a (Å) | 21.435 (6) | nih.gov |

| b (Å) | 8.151 (2) | nih.gov |

| c (Å) | 8.494 (2) | nih.gov |

| V (ų) | 1484.0 (7) | nih.gov |

| Z | 8 | nih.gov |

Note: This data provides experimental insight into the solid-state structure of a very close analog, which is often used to validate and guide theoretical solid-state calculations.

Hydrogen Bonding Networks (e.g., C-H···N and C-H···O interactions)

Detailed crystallographic data, which would be necessary to identify and characterize hydrogen bonding networks such as C-H···N and C-H···O interactions, are not available in the scientific literature for this compound. Analysis of such interactions requires precise knowledge of bond lengths, angles, and intermolecular distances within the crystal lattice, which can only be obtained through techniques like X-ray diffraction analysis.

Advanced Computational Methodologies

####5.4.1. Ab Initio Calculations for Benchmarking There are no published studies detailing the use of ab initio computational methods for benchmarking the properties of this compound. Such calculations would provide highly accurate, foundational data on the molecule's electronic structure and geometry, which could then be used to validate more computationally efficient methods like Density Functional Theory (DFT).

Future Research Directions and Emerging Methodologies

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted nitropyridines has traditionally relied on methods that are often harsh and generate significant chemical waste. Classical approaches frequently involve the direct nitration of a pyridine (B92270) precursor using strong acid mixtures like nitric and sulfuric acid, which poses environmental and safety risks. google.comdissertationtopic.net An alternative route starting from 2-aminopyridine (B139424) requires diazotization, another process with poor stability and high operational risk. google.com

Future research must prioritize the development of novel synthetic pathways that align with the principles of green chemistry. rsc.orgresearchgate.net One promising avenue is the use of one-pot, multicomponent reactions that increase atom economy and reduce the number of purification steps. nih.govnih.gov A particularly relevant strategy to explore for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine would be an adaptation of the one-pot synthesis developed for 2-chloro-5-nitropyridine (B43025). google.com This method starts with readily available materials like a 2-halogenated acrylate (B77674) and a substituted nitromethane (B149229) equivalent, proceeding through addition, condensation, and cyclization to form the corresponding 2-hydroxypyridine (B17775) intermediate, which is then chlorinated. google.com This approach cleverly circumvents the need for a direct, and often unselective, nitration step.

| Synthetic Strategy | Traditional Approach | Proposed Sustainable Approach |

| Key Transformation | Direct nitration of a pyridine ring with H₂SO₄/HNO₃. dissertationtopic.net | One-pot condensation/cyclization from acyclic precursors. google.com |

| Starting Materials | Substituted pyridines. | Simple acrylates and nitroalkanes. |

| Reagents | Strong, corrosive acids; hazardous diazotization reagents. | Organic bases, Lewis acids, standard chlorinating agents. |

| Sustainability | Generates large volumes of acidic wastewater; poor atom economy. | High atom economy; fewer waste streams; avoids harsh nitration. google.com |

| Safety | High risk of exothermic runaway reactions. acs.org | Milder reaction conditions; inherently safer design. |

Development of Catalyst Systems for Selective Transformations

The electron-deficient nature of the pyridine ring makes it challenging to functionalize using traditional transition metal catalysts, which can be inhibited by coordination to the ring's nitrogen atom. univ-rennes.fr Future work should focus on developing robust catalyst systems that can overcome this challenge and enable selective transformations of this compound.

Lewis acids have proven effective in activating the pyridine ring towards nucleophilic attack. bath.ac.uk Catalysts like zinc chloride (ZnCl₂) and magnesium bromide (MgBr₂) can coordinate to the pyridine nitrogen, enhancing the electrophilicity of the ring and facilitating reactions such as nucleophilic aromatic substitution and Diels-Alder cycloadditions. acs.orgnih.gov The exploration of a broader range of Lewis acids, including tunable bismuth-based catalysts, could yield systems with enhanced activity and selectivity for this specific substrate. digitellinc.com

Furthermore, cooperative catalysis, which combines a transition metal with a Lewis acid, presents a powerful strategy. For instance, a Nickel/Lewis acid system has been used for the direct C-4 alkylation of pyridine, a previously challenging transformation. nih.gov Developing a similar system for this compound could unlock novel C-H functionalization pathways, allowing for the introduction of new substituents without pre-functionalization.

| Catalyst System | Target Transformation | Potential Advantage for the Target Compound |

| Tunable Lewis Acids (e.g., ZnCl₂, MgBr₂, Bi(OTf)₃) | Nucleophilic Aromatic Substitution, Cycloadditions. acs.orgnih.gov | Activation of the ring for selective substitution at the C-2 (chloro) or other positions. |

| Cooperative Catalysis (e.g., Ni/Lewis Acid) | C-H Alkylation/Alkenylation. nih.gov | Direct, atom-economical functionalization of the pyridine core without pre-installed leaving groups. |

| Palladium-based Catalysts (e.g., Pd(PPh₃)₄) | Suzuki, Heck, Buchwald-Hartwig Cross-Coupling. | Versatile introduction of aryl, vinyl, or amino groups at the C-2 position by displacing the chloro group. |

Investigation of Undiscovered Reactivity Profiles

The functional groups of this compound—a chloro leaving group, a reducible nitro group, and an acidic methyl group—suggest a rich but largely unexplored reactivity profile. While nucleophilic substitution of the chloride and reduction of the nitro group are expected reactions, several more nuanced transformations warrant investigation.

The reactivity of the 6-methyl group is of particular interest. In analogous 2-methyl-3-nitropyridine (B124571) systems, this methyl group is sufficiently acidic to undergo condensation with aromatic aldehydes, providing a metal-free route to styrylpyridine derivatives. mdpi.comresearchgate.net Applying this reaction to the target compound could yield a new class of conjugated molecules.

Another emerging area is the nucleophilic substitution of the nitro group itself. While less common than substitution of a halogen, the SNAr displacement of a nitro group by sulfur nucleophiles has been demonstrated in related 3-nitropyridines, sometimes proceeding with high selectivity over a halogen in the 5-position. nih.gov Exploring this reactivity could provide an alternative pathway for functionalization at the C-3 position. Finally, the concept of ring transformation, where the pyridine ring is opened and reclosed into a new heterocyclic or even carbocyclic system, represents a frontier of reactivity. nih.gov Reactions of nitropyrimidines with ketones or amidines have been shown to yield substituted pyridines and benzene (B151609) derivatives, suggesting that the electron-deficient this compound could be a substrate for similar unprecedented transformations. researchgate.netacs.org

| Reaction Site | Known/Expected Reactivity | Potential Undiscovered Reactivity |

| C-2 (Chloro) | Nucleophilic Aromatic Substitution (SNAr) with N, O, S nucleophiles. | Cross-coupling reactions (e.g., Suzuki, Sonogashira). |

| C-3 (Nitro) | Reduction to an amino group. | Nucleophilic Aromatic Substitution (SNAr) with soft nucleophiles (e.g., thiols). nih.gov |

| C-6 (Methyl) | Oxidation. | Condensation with aldehydes via deprotonation. mdpi.comresearchgate.net |

| Pyridine Ring | General aromatic chemistry. | Ring-opening and ring-transformation reactions with strong nucleophiles. nih.govresearchgate.net |

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

To fully understand and optimize the novel reactions described above, the adoption of advanced characterization techniques is essential. While standard methods like NMR, IR, and mass spectrometry are fundamental, in-situ monitoring technologies can provide a much deeper mechanistic understanding.

Real-time monitoring using techniques such as attenuated total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR) or Process Analytical Technology (PAT) allows for the continuous tracking of reactant consumption and product formation. This data is invaluable for determining reaction kinetics, identifying transient intermediates, and rapidly optimizing reaction conditions.

For the unambiguous structural confirmation of novel, complex products derived from this compound, a combination of advanced analytical methods is required. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming elemental composition. interchim.fr Comprehensive NMR analysis, including two-dimensional techniques like 1H-13C HSQC and HMBC, is indispensable for definitively assigning the structure of polysubstituted isomers that may arise from the explored reactivity. nih.gov

| Analysis Type | Conventional Technique | Advanced/Emerging Technique | Benefit for Research |

| Reaction Monitoring | Thin-Layer Chromatography (TLC), offline HPLC sampling. | In-situ FT-IR (ReactIR), in-situ NMR. | Provides real-time kinetic data, detects unstable intermediates, enables rapid optimization. |

| Structural Elucidation | 1D NMR (¹H, ¹³C), Low-Resolution MS. | 2D NMR (COSY, HSQC, HMBC), High-Resolution MS (HRMS). nih.gov | Unambiguous assignment of complex substitution patterns and confirmation of molecular formula. |

| Solid-State Analysis | Melting Point, Elemental Analysis. | Single-Crystal X-ray Diffraction. | Provides absolute confirmation of molecular structure and stereochemistry in the solid state. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The future of chemical synthesis lies in the integration of automation and continuous processing technologies to enhance safety, efficiency, and scalability. acs.org The synthesis and derivatization of this compound are ideal candidates for this transition.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly advantageous for managing highly exothermic and potentially hazardous reactions like nitrations. vapourtec.combeilstein-journals.orgewadirect.com The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, minimizing the risk of runaway reactions and improving selectivity. acs.orgresearchgate.net A multi-step synthesis of a derivative of the target compound could be streamlined into a single, continuous flow process, telescoping reactions and eliminating manual handling of intermediates. vcu.eduacs.org

In parallel, automated synthesis platforms, which often use pre-packaged reagent cartridges, can dramatically accelerate the exploration of new reactions and the generation of compound libraries. researchgate.netyoutube.com Such a system could be employed to rapidly screen a wide range of nucleophiles or coupling partners with this compound, significantly speeding up the discovery of new derivatives and reactivity profiles.

| Methodology | Description | Key Advantages |

| Flow Chemistry | Reactions are performed continuously in a tube or microreactor. ewadirect.com | Enhanced safety for hazardous reactions (e.g., nitration), precise control over reaction parameters, improved reproducibility and scalability. vapourtec.comresearchgate.net |

| Automated Synthesis | Robotic platforms perform reactions, work-ups, and purifications. youtube.com | High-throughput screening of reaction conditions, rapid generation of compound libraries for structure-activity relationship studies. |

| Integrated Systems | Combining flow reactors with automated workup and analysis. | "End-to-end" synthesis and purification, enabling on-demand production of molecules with minimal human intervention. vcu.edu |

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine?

- Methodological Answer : A common approach involves sequential nitration and chlorination of a pyridine precursor. For example, nitration of 2-aminopyridine derivatives using fuming nitric acid in concentrated sulfuric acid at controlled temperatures (45–50°C) can introduce the nitro group. Subsequent chlorination via phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces hydroxyl or amino groups with chlorine. Adjustments are required to incorporate ethyl and methyl substituents, likely through alkylation steps prior to nitration. Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer : Store in sealed containers under dry, ventilated conditions away from heat and oxidizers. Use inert atmospheres (e.g., nitrogen) for long-term storage. Personal protective equipment (PPE) must include nitrile gloves, EN 166-compliant goggles, and dust-resistant lab coats to prevent skin/eye contact. Engineering controls like fume hoods and HEPA filters are essential during handling to minimize aerosol formation .

Q. Which analytical techniques are suitable for characterizing purity and structure?

- Methodological Answer :

- FTIR and Raman spectroscopy : Identify functional groups (e.g., nitro, chloro) and monitor conformational stability .

- HPLC : Quantify purity using reverse-phase columns with UV detection (λ = 254 nm).

- ¹H/¹³C NMR : Resolve methyl and ethyl substituents; compare chemical shifts with computational predictions (e.g., B3LYP/cc-pVTZ) .

Advanced Research Questions

Q. How can computational methods predict reactivity patterns of nitro and chloro groups?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3PW91/6-311++G**) model electron density distribution, revealing electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect directs substitution reactions to specific pyridine positions. Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions .

Q. How to resolve contradictions in reported physicochemical properties (e.g., melting points)?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Validate melting points via Differential Scanning Calorimetry (DSC) at heating rates of 5–10°C/min. Cross-check purity using HPLC and elemental analysis. For density, use gas pycnometry (reference: 1.489 g/cm³ in literature) .

Q. What experimental designs optimize reaction yields while minimizing hazards?

- Methodological Answer :

- Catalytic systems : Employ Pd/Cu catalysts for Suzuki-Miyaura couplings to reduce byproducts.

- In-situ monitoring : Use FTIR probes to track nitro group reduction kinetics.

- Safety protocols : Conduct small-scale trials (<5 g) with blast shields and pressure-relief setups for exothermic reactions .

Q. How to investigate the compound’s stability under accelerated aging conditions?

- Methodological Answer : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) in environmental chambers. Monitor decomposition via LC-MS for nitro group reduction products (e.g., amines) and HCl release (indicative of chloro group hydrolysis) .

Q. What strategies elucidate substituent effects on electronic structure?

- Methodological Answer : Combine spectroscopic data (UV-Vis for π→π* transitions) with Natural Bond Orbital (NBO) analysis. Compare charge distribution in this compound with analogs (e.g., 2-Chloro-3-methyl-5-nitropyridine) to quantify steric and electronic contributions .

Data Contradiction Analysis

Q. How to address conflicting reports on solubility and partition coefficients?

- Methodological Answer : Use shake-flask methods with octanol/water systems to measure logP. Validate solubility in DMSO, ethanol, and water via gravimetric analysis. Discrepancies may arise from solvent purity or equilibration time; standardize protocols to 24-hour agitation at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.